molecular formula C21H16N4O B5834068 3-benzyl-6-methyl-4-oxo-5-phenylpyrrolo[3,2-d]pyrimidine-7-carbonitrile

3-benzyl-6-methyl-4-oxo-5-phenylpyrrolo[3,2-d]pyrimidine-7-carbonitrile

Cat. No.: B5834068
M. Wt: 340.4 g/mol
InChI Key: PVIABTJIOOAOEW-UHFFFAOYSA-N
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Description

3-benzyl-6-methyl-4-oxo-5-phenylpyrrolo[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its complex structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with benzyl, methyl, oxo, phenyl, and carbonitrile groups. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-methyl-4-oxo-5-phenylpyrrolo[3,2-d]pyrimidine-7-carbonitrile typically involves multi-step organic reactions. One common method is the condensation of appropriate pyrimidine derivatives with benzyl and phenyl substituents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-methyl-4-oxo-5-phenylpyrrolo[3,2-d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .

Mechanism of Action

The mechanism of action of 3-benzyl-6-methyl-4-oxo-5-phenylpyrrolo[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway . The exact molecular pathways involved depend on the specific biological context and the target of interest .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-benzyl-6-methyl-4-oxo-5-phenylpyrrolo[3,2-d]pyrimidine-7-carbonitrile include other pyrrolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. The combination of benzyl, methyl, oxo, phenyl, and carbonitrile groups in the pyrrolopyrimidine core imparts distinct reactivity and potential therapeutic applications that may not be observed in other similar compounds .

Properties

IUPAC Name

3-benzyl-6-methyl-4-oxo-5-phenylpyrrolo[3,2-d]pyrimidine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c1-15-18(12-22)19-20(25(15)17-10-6-3-7-11-17)21(26)24(14-23-19)13-16-8-4-2-5-9-16/h2-11,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIABTJIOOAOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3)C(=O)N(C=N2)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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